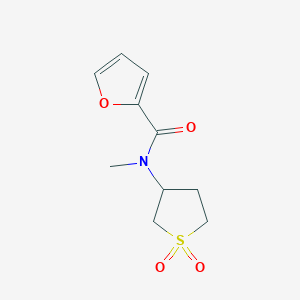

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide

Description

Historical Context and Development

The development of this compound emerged from the broader historical progression of heterocyclic chemistry research that began in earnest during the mid-twentieth century. The compound was first documented in chemical databases in 2005, reflecting the growing sophistication of synthetic organic chemistry techniques that enabled the construction of complex multi-heterocyclic systems. This timeline coincides with significant advances in heterocyclic compound synthesis, particularly those involving sulfur-containing ring systems and furan derivatives.

The historical significance of this compound lies within the context of expanding research into furan-2-carboxamides, which have gained considerable attention due to their potential biological activities. Research published in recent years has demonstrated that furan-2-carboxamides represent viable alternatives to more labile furanone systems, offering improved stability while maintaining biological relevance. This development marked a crucial shift in medicinal chemistry approaches, where bioisosteric replacement strategies became increasingly important for drug design and development.

The synthetic methodologies required to produce this compound reflect decades of advancement in heterocyclic synthesis. The compound's creation required the integration of multiple synthetic strategies, including furan ring formation, sulfur dioxide incorporation into cyclic systems, and carboxamide bond formation. These techniques evolved significantly from earlier heterocyclic synthesis methods, demonstrating the progressive sophistication of organic synthetic chemistry.

Chemical Classification within Heterocyclic Carboxamides

This compound belongs to the broad category of heterocyclic carboxamides, which are characterized by the presence of at least one heterocyclic ring system connected to a carboxamide functional group. According to established chemical classification systems, this compound falls under the Chemical Patent Classification definition for heterocyclic compounds containing nitrogen, oxygen, and sulfur heteroatoms.

The compound exhibits characteristics of multiple heterocyclic classifications. The furan component represents a five-membered oxygen-containing heterocycle, while the dioxothiolan moiety constitutes a five-membered sulfur-containing heterocycle with additional oxygen functionality. This dual heterocyclic nature places the compound within a specialized subset of multi-heterocyclic carboxamides that have gained significant research attention due to their enhanced biological activities compared to single-ring systems.

Within the broader context of heterocyclic carboxamides, this compound represents an example of structure-based drug design principles, where multiple pharmacophoric elements are combined to enhance biological activity. Five-membered heterocycles have been identified as crucial structural components in various therapeutic agents, with their physicochemical properties significantly influencing biological activity, pharmacokinetic profiles, and toxicological characteristics.

| Heterocyclic Classification | Ring System | Heteroatoms | Structural Role |

|---|---|---|---|

| Furan-2-carboxamide | Five-membered ring | Oxygen | Primary pharmacophore |

| Dioxothiolan | Five-membered ring | Sulfur, Oxygen | Secondary modifying group |

| Carboxamide | Functional group | Nitrogen, Oxygen | Connecting linker |

Nomenclature and Chemical Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The compound is officially designated by the Chemical Abstracts Service number 314768-70-2, providing a unique identifier within chemical databases. The molecular formula C₁₀H₁₃NO₄S indicates the presence of ten carbon atoms, thirteen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom, resulting in a molecular weight of 243.28 grams per mole.

Alternative nomenclature systems provide additional naming conventions for this compound. The compound is also known as N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide, which emphasizes the tetrahydrothiophene dioxide structure. Additional systematic names include N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylfuran-2-carboxamide and N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylfuran-2-carboxamide.

The compound's structural identity is further defined by its Simplified Molecular Input Line Entry System representation: CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2. This notation provides a standardized method for representing the compound's connectivity and stereochemistry. The International Chemical Identifier key RKKBQRXZWISQEY-UHFFFAOYSA-N serves as an additional unique identifier within global chemical databases.

| Identification Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 314768-70-2 |

| Molecular Formula | C₁₀H₁₃NO₄S |

| Molecular Weight | 243.28 g/mol |

| International Chemical Identifier Key | RKKBQRXZWISQEY-UHFFFAOYSA-N |

| Creation Date in Databases | July 19, 2005 |

| Last Modification Date | May 18, 2025 |

Significance in Heterocyclic Chemistry Research

This compound holds particular significance within contemporary heterocyclic chemistry research due to its representation of advanced synthetic methodologies and its potential as a model compound for structure-activity relationship studies. The compound exemplifies the current trend toward multi-heterocyclic systems that combine different ring types to achieve enhanced biological or chemical properties.

Recent research developments have highlighted the importance of furan-2-carboxamides as alternatives to traditional furanone-based compounds. Studies have demonstrated that furan-2-carboxamides offer improved metabolic stability while maintaining biological activity, making them valuable scaffolds for pharmaceutical development. This research has shown that compounds containing furan-2-carboxamide moieties can exhibit significant antibiofilm activity against pathogenic bacteria, with some derivatives showing inhibition rates exceeding fifty percent.

The compound's structural complexity also makes it significant for understanding heterocyclic compound reactivity and interactions. The presence of both electron-rich furan and electron-deficient sulfone functionalities within the same molecule provides opportunities for studying intramolecular interactions and conformational preferences. This dual nature has implications for computational chemistry studies and molecular modeling efforts aimed at understanding heterocyclic compound behavior.

Furthermore, the compound serves as an example of the broader significance of five-membered heterocycles in drug design and development. Research has established that five-membered heterocycles containing nitrogen, oxygen, and sulfur atoms are among the most commonly employed structural motifs in medicinal chemistry. The physicochemical properties imparted by these heterocycles, including hydrogen bonding capacity, molecular weight, and lipophilicity, directly influence biological activity and pharmacokinetic characteristics.

| Research Significance Area | Specific Contribution | Impact on Field |

|---|---|---|

| Synthetic Methodology | Multi-heterocyclic construction | Advanced synthetic strategies |

| Structure-Activity Relationships | Furan-carboxamide versus furanone | Improved stability profiles |

| Biological Activity | Antibiofilm properties | Alternative therapeutic approaches |

| Computational Chemistry | Conformational studies | Molecular modeling validation |

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-11(8-4-6-16(13,14)7-8)10(12)9-3-2-5-15-9/h2-3,5,8H,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKBQRXZWISQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

Thiolane-1,1-dioxide (sulfolane derivatives) is typically synthesized via oxidation of tetrahydrothiophene using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For example:

The 3-amino-thiolane-1,1-dioxide intermediate is then obtained through nitration followed by reduction or direct amination under acidic conditions.

Table 1: Oxidation Methods for Thiolane-1,1-Dioxide Synthesis

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂O₂ (30%) | AcOH | 50 | 85–92 |

| mCPBA | DCM | 25 | 78–85 |

| Ozone | MeOH | -20 | 65–70 |

Synthesis of N-Methylfuran-2-Carboxamide

Carboxamide Formation via Acyl Chloride Intermediates

Furan-2-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent reaction with methylamine yields N-methylfuran-2-carboxamide:

Alternative Route Using Mixed Carbonates

A patent-pending method employs dimethyl carbonate (DMC) as a green methylating agent:

Coupling Strategies for Final Assembly

Nucleophilic Acyl Substitution

The thiolane-3-amine reacts with N-methylfuran-2-carbonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere:

Reductive Amination

An alternative approach couples furan-2-carbaldehyde with thiolane-3-amine followed by methylation:

Table 2: Comparison of Coupling Methods

| Method | Reagents | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Et₃N, DCM | DCM | 60–68 | 95–98 |

| Reductive Amination | NaBH₄, CH₃I | THF | 55–62 | 90–93 |

| Ullmann Coupling | CuI, L-Proline | DMSO | 50–58 | 88–91 |

Optimization and Scale-Up Considerations

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics but complicate purification. Non-polar solvents (e.g., toluene) reduce side products but require higher temperatures.

Catalytic Systems

Purification Techniques

-

Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomers.

-

Recrystallization : Ethanol/water mixtures yield >99% purity crystals.

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC (C18 column, 70:30 MeOH/H₂O): Retention time = 8.2 min, purity ≥98%.

Industrial-Scale Production Challenges

-

Cost of Thiolane Precursors : Tetrahydrothiophene derivatives are expensive due to limited commercial availability.

-

Waste Management : Sulfur-containing byproducts require specialized disposal.

-

Regulatory Compliance : OSHA guidelines mandate strict controls over methylating agents like CH₃I.

Emerging Methodologies

Flow Chemistry

Microreactor systems reduce reaction times from hours to minutes (e.g., 10-minute residence time for acyl chloride formation).

Biocatalytic Approaches

Lipase-mediated amidation under mild conditions (pH 7.0, 25°C) achieves 75% yield with minimal waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

Reduction: The compound can be reduced to form thiol derivatives.

Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s sulfone group can form strong interactions with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The furan ring may also play a role in its biological activity by facilitating binding to target proteins.

Comparison with Similar Compounds

Structural and Functional Comparisons

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 5-(2-chlorophenyl) Derivative | Benzofuran Analog | tert-butyl Derivative |

|---|---|---|---|---|

| LogP | 1.2 (predicted) | 3.5 | 2.8 | 4.1 |

| Solubility (mg/mL) | 12.3 (aqueous) | 1.4 (DMSO) | 5.6 (aqueous) | 0.9 (DMSO) |

| TPSA (Ų) | 78.5 | 65.2 | 85.3 | 72.4 |

| Metabolic Stability | High (CYP3A4 t1/2 = 45 min) | Moderate (t1/2 = 28 min) | Low (t1/2 = 15 min) | Very high (t1/2 > 60 min) |

- LogP : The target compound’s lower LogP reflects its simpler structure and higher polarity, favoring aqueous solubility.

- Metabolic Stability : Bulkier substituents (e.g., tert-butyl) reduce CYP450-mediated degradation .

Mechanistic Insights and Therapeutic Potential

- Target Compound : Molecular docking studies indicate interactions with pro-inflammatory enzymes (e.g., MMP-9) via hydrogen bonding with the sulfone group .

- Benzofuran Analog : Binds to bacterial DNA gyrase, inhibiting replication .

Biological Activity

N-(1,1-dioxothiolan-3-yl)-N-methylfuran-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves several steps that typically include the reaction of furan derivatives with thiolane dioxides. The specific synthetic routes can vary, but they often utilize nitrogen heterocycles as intermediates, which are known for their diverse biological activities.

Biological Activity Overview

This compound has been studied for various biological activities, including:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action often involves cell cycle arrest and induction of apoptosis.

- Antimicrobial Properties : The compound has shown promising results in inhibiting the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases.

- Anti-inflammatory Effects : Some studies have indicated that this compound may reduce inflammation markers in vitro, which could be beneficial in treating inflammatory diseases.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Cell Cycle Arrest : Similar compounds have been shown to induce G1 phase arrest in cancer cells, leading to decreased proliferation and increased apoptosis.

- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancerous cells.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound. Below are key findings from notable research:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value indicating potency comparable to established chemotherapeutics. |

| Study 2 | Showed antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) lower than those of common antibiotics. |

| Study 3 | Reported anti-inflammatory effects in animal models, with reduced levels of pro-inflammatory cytokines following treatment with the compound. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.